3-(2,2,2-Trifluoroethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
Description
3-(2,2,2-Trifluoroethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid (hereafter referred to as the "trifluoroethyl derivative") is a bicyclic compound featuring a 3-azabicyclo[3.1.0]hexane core substituted at position 3 with a trifluoroethyl group (-CH₂CF₃) and at position 6 with a carboxylic acid (-COOH). This compound is notable for its structural rigidity, conferred by the bicyclic framework, and the electron-withdrawing trifluoroethyl group, which enhances metabolic stability and influences physicochemical properties such as lipophilicity and acidity .
Properties
IUPAC Name |
3-(2,2,2-trifluoroethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3NO2/c9-8(10,11)3-12-1-4-5(2-12)6(4)7(13)14/h4-6H,1-3H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWIMAJEQLZSHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2C(=O)O)CN1CC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,2-Trifluoroethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular preparation of the compound. The reaction conditions often include the use of dichloromethane as a solvent and blue LED irradiation at 450 nm, which enables the isolation of the desired bicyclic scaffold in good yields .
Industrial Production Methods
Industrial production methods for this compound are still under development, but the use of flow microreactor systems has shown promise. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The continuous flow process allows for better control over reaction conditions and scalability, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(2,2,2-Trifluoroethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoroethyl group can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the trifluoroethyl group with other functional groups.
Scientific Research Applications
3-(2,2,2-Trifluoroethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid has several scientific research applications, including:
Biology: Its unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: It is used in the development of new materials with enhanced properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism by which 3-(2,2,2-Trifluoroethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s binding affinity to certain enzymes and receptors, leading to modulation of their activity. The bicyclic structure provides conformational rigidity, which can improve the selectivity and potency of the compound in biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Nitrogen Atom
Trifluoroethyl vs. Difluoroethyl Substituents
- 3-(2,2-Difluoroethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic Acid This analog replaces the trifluoroethyl group with a difluoroethyl (-CH₂CF₂H) moiety. Such modifications may alter interactions with hydrophobic binding pockets in biological targets .
Trifluoroethyl vs. tert-Butoxycarbonyl (Boc) Substituents
- rel-(1R,5S,6r)-3-[(tert-Butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic Acid
The Boc group (-COO-t-Bu) is a common protecting group for amines. Unlike the trifluoroethyl derivative, Boc-protected analogs are typically intermediates in synthesis, lacking direct bioactivity. The Boc group increases steric bulk and reduces solubility in polar solvents .
Trifluoroethyl vs. Benzyl Substituents
- This analog is less polar than the trifluoroethyl derivative, impacting its pharmacokinetic profile .
Core Modifications
3-Azabicyclo[3.1.0]hexane vs. 3-Azabicyclo[3.2.0]heptane
- (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-[(1-oxooctyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Expansion to a bicyclo[3.2.0]heptane system introduces a sulfur atom and additional substituents. This structural change increases ring strain and alters hydrogen-bonding capabilities, which may affect binding to enzymes or receptors .
Functional Group Additions
Carboxylic Acid vs. Dioxo Derivatives
- Such derivatives have shown antimicrobial activity, though their solubility is lower than the carboxylic acid analogs .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Predicted using ChemDraw.
Biological Activity
3-(2,2,2-Trifluoroethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid is a compound of interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by its bicyclic structure, which includes a nitrogen atom in the ring. The presence of the trifluoroethyl group enhances its lipophilicity and may influence its interaction with biological targets.
Molecular Formula
- Molecular Formula : C8H10F3N
- Molecular Weight : 201.17 g/mol
Research indicates that compounds similar to this compound may act as modulators of neurotransmitter systems, particularly through interactions with adrenergic receptors. These interactions can lead to various physiological effects, including modulation of mood and anxiety.
Pharmacological Effects
- Adrenergic Receptor Agonism : Preliminary studies suggest that this compound may exhibit agonistic activity at beta-adrenergic receptors, which are involved in the regulation of cardiovascular and metabolic processes.
- Neurotransmitter Release Modulation : The compound's structural features may allow it to influence the release of neurotransmitters such as norepinephrine and serotonin, potentially affecting mood and anxiety levels.
Study 1: Beta-Adrenergic Activity
A study conducted on structurally related compounds demonstrated that certain azabicyclo derivatives showed significant beta-adrenergic receptor agonistic activity. In vitro assays indicated that these compounds could enhance cAMP production in response to adrenergic stimulation, suggesting potential therapeutic applications in treating conditions like asthma or heart failure .
Study 2: Neuropharmacological Effects
In animal models, compounds similar to this compound were evaluated for their effects on anxiety-like behavior. Results indicated a reduction in anxiety-related behaviors in treated subjects compared to controls, supporting the hypothesis that these compounds may have anxiolytic properties .
Table 1: Comparison of Biological Activities
Table 2: Synthesis and Yield Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
